molecular formula C9H12N2O B3275479 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine CAS No. 625470-50-0

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine

Cat. No.: B3275479
CAS No.: 625470-50-0
M. Wt: 164.2 g/mol
InChI Key: AWMFWEPHGJKMBR-UHFFFAOYSA-N
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Description

“(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine” is a bicyclic heterocyclic compound featuring a benzo-fused 1,4-oxazine ring with an aminomethyl substituent at the 6-position. This structure confers unique physicochemical properties, including moderate polarity due to the oxazine oxygen and amine group, making it a versatile intermediate in medicinal chemistry and agrochemical research. The compound is commercially available as a dihydrochloride salt (CAS 10-F677085), though discontinuation of certain stock sizes suggests challenges in synthesis or stability under specific conditions . Its primary applications include serving as a precursor for bioactive molecules targeting enzymes, receptors, and ion channels.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMFWEPHGJKMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction typically occurs in water at room temperature and does not require a metal catalyst . The reaction proceeds with high regioselectivity and yields both N-substituted and N-unsubstituted products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route is scalable and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the benzoxazine ring.

Mechanism of Action

Comparison with Similar Compounds

Structural Insights :

  • Positional Isomers : Substitution at C6 (as in the parent compound) vs. C7/C8 alters electronic properties and steric accessibility, impacting target binding .
  • Functional Groups : The boronic acid derivative (CAS 1246765-28-5) enables participation in cross-coupling reactions, unlike the methanamine’s primary amine, which is more suited for amide bond formation .
  • Ketone Modification : 3-Oxo derivatives (e.g., 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl groups) enhance hydrogen-bonding capacity, critical for HDAC inhibitory activity .

Physicochemical and Pharmacokinetic Properties

Property (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine 8-Fluoro-3,4-dihydro-2H-benzooxazine 3-Oxo-6-boronic Acid Derivative
Molecular Weight (g/mol) ~180 (free base) 195.6 265.1
Solubility High (dihydrochloride salt) Moderate (lipophilic F substituent) Low (boronic acid)
logP ~1.2 ~2.5 ~1.8
Bioavailability Moderate High Low (reactivity with H₂O)

Biological Activity

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₂N₂O
  • Molecular Weight : 168.20 g/mol
  • CAS Number : 58710608

Research indicates that (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine exhibits a range of biological activities primarily through the inhibition of specific enzymes and modulation of cellular pathways.

1. Histone Deacetylase Inhibition

Recent studies have identified derivatives of this compound as potent histone deacetylase (HDAC) inhibitors. For example, a series of novel compounds based on this structure showed significant inhibition of HDAC activity, which is crucial in regulating gene expression and has implications in cancer therapy .

2. Cyclin-Dependent Kinase Inhibition

Another study reported that derivatives of the benzo[b][1,4]oxazine scaffold act as selective inhibitors of cyclin-dependent kinase 9 (CDK9). This inhibition leads to decreased expression of Mcl-1, a protein that promotes cell survival in certain cancers. The compound demonstrated effective apoptosis induction in cancer cell lines and significant antitumor activity in xenograft models .

Biological Activities

The following table summarizes the key biological activities associated with (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine:

Biological Activity Mechanism Reference
Histone Deacetylase InhibitionModulates gene expression via HDAC inhibition
CDK9 InhibitionInduces apoptosis in cancer cells
Antimicrobial ActivityExhibits antibacterial properties
Antitumor ActivityReduces tumor growth in vivo

Case Study 1: HDAC Inhibition

A study published in Chemical Biology & Drug Design evaluated the efficacy of various (E)-3-(3-oxo-4-substituted) derivatives derived from (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine. These compounds were shown to inhibit HDACs effectively, leading to increased acetylation levels of histones and subsequent changes in gene expression profiles associated with cell cycle regulation and apoptosis .

Case Study 2: CDK9 Inhibition

In another significant study, researchers investigated a specific derivative (32k) for its ability to inhibit CDK9. The compound was found to cause a dose-dependent decrease in phosphorylated RNA polymerase II and Mcl-1 levels in MV4-11 leukemia cells. Furthermore, it demonstrated notable antitumor efficacy in xenograft models derived from hematologic malignancies .

Q & A

Q. How do crystallographic data inform salt/cocrystal formulation for improved solubility?

  • Methodology : Screen counterions (HCl, succinate) via powder X-ray diffraction (PXRD) . Use Hansen solubility parameters to predict solvent compatibility. DSC/TGA analyzes thermal stability of cocrystals .

Data Contradiction & Validation

Q. How to address discrepancies in reported IC50 values across studies?

  • Methodology : Standardize assay protocols (e.g., ATP levels vs. resazurin for viability). Apply Bland-Altman plots to compare inter-lab variability. Cross-validate with cryo-EM for target engagement confirmation .

Q. What statistical models are robust for small-sample neurobehavioral data?

  • Methodology : Use mixed-effects models (e.g., R/lme4) to account for individual variability. Apply Benjamini-Hochberg correction for multiple comparisons in rodent open-field tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
Reactant of Route 2
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine

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